(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis(oxazoline) ligands. These compounds are known for their chiral properties and are often used in asymmetric synthesis and catalysis. The presence of multiple aromatic rings and oxazoline groups makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The oxazoline units are then coupled with a central 1,3-diphenylpropane-2,2-diyl core through a series of nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazoline rings, converting them into amino alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino alcohols.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: The chiral nature of the compound makes it valuable as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Catalysis: Used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs and pharmaceuticals.
Biochemical Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Material Science: Utilized in the development of advanced materials with specific chiral properties.
Polymer Chemistry: Used in the synthesis of chiral polymers and copolymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The oxazoline rings provide a chiral environment, facilitating enantioselective transformations. The molecular targets include transition metal centers, and the pathways involved often pertain to catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
The unique combination of benzyl groups and the specific chiral centers in (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) distinguishes it from other bis(oxazoline) ligands. This structural uniqueness imparts distinct catalytic properties and enhances its effectiveness in asymmetric synthesis.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2/t31-,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKGPGJFXJNKF-ACHIHNKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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